3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Overview
Description
3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C22H21F2NO4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound contains a fluoren-9-ylmethoxy carbonyl (fmoc) group, which is commonly used in peptide synthesis .
Mode of Action
The fmoc group in the compound is typically used as a protective group for the amino group in peptide synthesis . It can be removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways .
Result of Action
Compounds with a fmoc group are typically used in peptide synthesis, suggesting that this compound may play a role in the formation of peptides .
Action Environment
It is known that the fmoc group is stable under a variety of conditions and can be removed under mildly basic conditions .
Biochemical Analysis
Biochemical Properties
3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluorocyclobutyl group can form stable interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the Fmoc group is commonly used in peptide synthesis, where it serves as a protecting group for amino acids, preventing unwanted side reactions during peptide chain assembly .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial regulators of cell signaling cascades . These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluorocyclobutyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, the Fmoc group can interact with aromatic residues in proteins, stabilizing protein-ligand complexes . These interactions can result in changes in enzyme activity and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the Fmoc group provides stability to the compound, allowing it to maintain its activity over extended periods . Long-term exposure to harsh conditions may lead to degradation and loss of function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate further metabolism and excretion. Additionally, the compound may interact with cofactors such as NADH and FADH2, influencing metabolic flux and altering metabolite levels . These interactions can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Binding proteins can facilitate the compound’s distribution within tissues, ensuring its availability at target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can regulate the compound’s localization and activity.
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)10-13(11-22)9-19(20(26)27)25-21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWMIFXWQSARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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